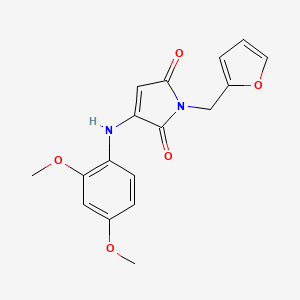

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxyaniline with a furan-2-ylmethyl ketone, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Aplicaciones Científicas De Investigación

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

- 3-((2,4-dimethoxyphenyl)amino)-1-(thiophen-2-ylmethyl)-1H-pyrrole-2,5-dione

- 3-((2,4-dimethoxyphenyl)amino)-1-(pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring with a pyrrole ring and a dimethoxyphenyl group

Actividad Biológica

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound is part of the pyrrole family, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione. Its molecular formula is C17H16N2O5, and it has a molecular weight of 332.32 g/mol. The structure features a pyrrole ring fused with a furan moiety and a dimethoxyphenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate enzyme activities and influence signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling.

Antioxidant Properties

Research has also highlighted the antioxidant potential of related pyrrole derivatives. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer.

Case Studies

A notable study synthesized several pyrrole derivatives to assess their biological activities. Among these compounds, some exhibited significant cytotoxic effects on cancer cell lines and showed potential as therapeutic agents.

Case Study: Synthesis and Testing

In one study, researchers synthesized various pyrrole derivatives through multi-step organic reactions. The synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines using MTT assays. Results indicated that modifications in the side groups significantly influenced the biological activity of the compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for high-yield synthesis of this compound?

The synthesis typically involves sequential functionalization of the pyrrole-2,5-dione core. Key steps include:

- Amine coupling : Reacting 2,4-dimethoxyaniline with maleic anhydride derivatives under reflux in ethanol or toluene .

- N-alkylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution, often using a base like K₂CO₃ to deprotonate the amine .

- Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the pyrrolidine-2,5-dione ring .

Critical conditions : - Temperature : 80–110°C for amine coupling; higher temperatures (>100°C) may degrade sensitive substituents .

- Solvent polarity : Ethanol enhances solubility of polar intermediates, while toluene improves cyclization efficiency .

- Monitoring : Thin-layer chromatography (TLC) and in-situ NMR track intermediate formation .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; furan protons at δ 6.3–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of furan-2-ylmethyl group) .

Q. How is purity assessed, and what contaminants are commonly observed during synthesis?

- Common impurities : Unreacted maleic anhydride derivatives, incomplete cyclization byproducts, or oxidized furan rings .

- Mitigation strategies :

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar byproducts .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Target selection : Prioritize enzymes with conserved active sites (e.g., kinases, proteases) based on structural analogs .

- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.

- Key parameters :

- Binding affinity (ΔG) : Values ≤ −7 kcal/mol suggest strong interactions .

- Hydrogen bonding : Methoxy and amino groups often form H-bonds with catalytic residues .

- Validation : Compare docking results with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .

- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Selectivity profiling : Screen against a panel of 50+ kinases/proteases to identify off-target effects .

Q. How do environmental factors (pH, temperature) influence its stability?

- pH stability :

- Thermal stability :

- Light sensitivity : UV-Vis spectroscopy shows λmax shifts under prolonged UV exposure, indicating photodegradation .

Q. How can contradictory data in biological efficacy across studies be resolved?

- Variable factors :

- Assay conditions : Differences in buffer composition (e.g., DMSO concentration) alter compound solubility .

- Cell line heterogeneity : Genetic variations in cell models affect target expression .

- Resolution strategies :

- Dose-response curves : Use standardized protocols (e.g., NIH/NCATS guidelines).

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What role do substituents (e.g., 2,4-dimethoxyphenyl, furan) play in modulating activity?

- Methoxy groups : Electron-donating effects enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .

- Furan ring : π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) improves selectivity .

- Amino linker : Facilitates hydrogen bonding with catalytic aspartate/glutamate residues .

Q. How can novel analytical methods improve detection in complex matrices (e.g., serum)?

- LC-MS/MS : Multiple reaction monitoring (MRM) with deuterated internal standards quantifies nanomolar concentrations .

- Sample preparation : Solid-phase extraction (C18 cartridges) removes serum albumin interference .

Q. What comparative studies exist between this compound and structurally related analogs?

- Key analogs :

- Design insights : Bulky substituents (e.g., 2,4-dimethoxy) balance potency and pharmacokinetics .

Propiedades

IUPAC Name |

3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-22-11-5-6-13(15(8-11)23-2)18-14-9-16(20)19(17(14)21)10-12-4-3-7-24-12/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGBYZDMWLPKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.